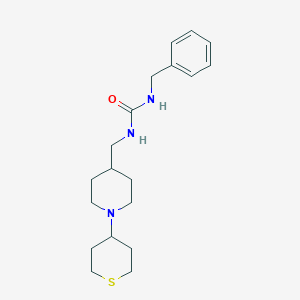

1-benzyl-3-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)urea

Description

Properties

IUPAC Name |

1-benzyl-3-[[1-(thian-4-yl)piperidin-4-yl]methyl]urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H29N3OS/c23-19(20-14-16-4-2-1-3-5-16)21-15-17-6-10-22(11-7-17)18-8-12-24-13-9-18/h1-5,17-18H,6-15H2,(H2,20,21,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRPAENJZCCMDPW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)NCC2=CC=CC=C2)C3CCSCC3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H29N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-3-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)urea typically involves multiple steps:

Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions starting from commercially available precursors. One common method involves the reduction of a piperidone derivative.

Introduction of the Tetrahydrothiopyran Ring: The tetrahydrothiopyran ring is introduced via a nucleophilic substitution reaction, where a suitable thiol reacts with a halogenated piperidine intermediate.

Benzylation: The benzyl group is introduced through a benzylation reaction, often using benzyl chloride in the presence of a base.

Urea Formation: The final step involves the formation of the urea linkage. This is typically achieved by reacting the amine group of the piperidine intermediate with an isocyanate or a carbamoyl chloride.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-3-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)urea can undergo various chemical reactions, including:

Oxidation: The sulfur atom in the tetrahydrothiopyran ring can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced under specific conditions to modify the urea linkage or the piperidine ring.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydride (NaH).

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Modified urea derivatives or reduced piperidine rings.

Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

1-benzyl-3-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)urea has several applications in scientific research:

Medicinal Chemistry: It is investigated for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.

Biological Studies: The compound is used in studies exploring its interaction with biological macromolecules, such as proteins and nucleic acids.

Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or mechanical properties.

Mechanism of Action

The mechanism of action of 1-benzyl-3-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)urea involves its interaction with specific molecular targets. These targets may include enzymes or receptors in biological systems. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses. The exact pathways involved depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

1-benzyl-3-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)carbamate: Similar structure but with a carbamate linkage instead of a urea.

1-benzyl-3-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)amide: Contains an amide linkage instead of a urea.

Uniqueness

1-benzyl-3-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Biological Activity

1-benzyl-3-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)urea is a complex organic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural framework, including a piperidine ring and a thiopyran moiety, which may contribute to its pharmacological properties.

Neuropharmacological Effects

Preliminary studies indicate that this compound exhibits significant anxiolytic and anticonvulsant properties. These effects are likely mediated through interactions with neurotransmitter systems, particularly involving serotonin and dopamine receptors.

Research suggests that this compound may influence the following pathways:

- Serotonin Receptors : Potential modulation of serotonin levels may affect mood and anxiety.

- Dopamine Receptors : Interaction with dopamine pathways may contribute to its anticonvulsant effects.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds is beneficial. Below is a summary table highlighting key differences:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 1-benzyl-3-(piperidin-4-yl)methylurea | Benzyl group instead of thiopyran | Different pharmacological profile |

| 1-(pyridin-4-yl)piperidin-4-yln-methyl)urea | Features a pyridine ring | Potentially different receptor affinity |

| 1-methylpiperidin-4-yln-methyl)urea | Methyl substitution on piperidine | Altered solubility and bioavailability |

Study 1: Anxiolytic Effects

A study conducted on animal models demonstrated that administration of this compound resulted in significant reductions in anxiety-like behaviors as measured by the elevated plus maze test. The results indicated a dose-dependent response, suggesting the compound's efficacy in modulating anxiety.

Study 2: Anticonvulsant Activity

Another research effort evaluated the anticonvulsant properties of this compound using the maximal electroshock seizure (MES) test. The findings revealed that the compound effectively reduced seizure duration and frequency, indicating its potential as a therapeutic agent for epilepsy.

Q & A

Q. Advanced

- Catalyst Optimization : Use of Pd catalysts (e.g., Pd(OAc)₂) with ligands to enhance coupling efficiency .

- Solvent Screening : Polar aprotic solvents (e.g., DMF) improve reagent solubility, while THF may reduce side reactions .

- Temperature Gradients : Stepwise heating (e.g., 40°C → 80°C) balances reaction rate and byproduct formation .

- Purification : Gradient elution in column chromatography isolates the product from unreacted intermediates .

How can molecular docking studies predict the compound's interaction with cancer-related targets?

Q. Advanced

- Target Selection : Prioritize enzymes/receptors with known urea-binding pockets (e.g., kinases, phosphatases) .

- Docking Workflow : Use software like AutoDock Vina to simulate hydrogen bonding between the urea moiety and active-site residues. Validate with MD simulations to assess binding stability .

- Experimental Correlation : Compare docking scores with in vitro IC₅₀ values to refine predictive models .

What in vitro assays are recommended for initial biological activity screening?

Q. Basic

- Enzyme Inhibition Assays : Test against cancer-associated targets (e.g., HDACs, topoisomerases) using fluorometric or colorimetric substrates .

- Cytotoxicity Screening : Use MTT/WST-1 assays on cancer cell lines (e.g., HeLa, MCF-7) to determine EC₅₀ values .

How to address discrepancies in IC₅₀ values across different studies?

Q. Advanced

- Assay Conditions : Standardize buffer pH, incubation time, and ATP concentrations (critical for kinase assays) .

- Compound Purity : Verify via HPLC; impurities >5% can skew results .

- Cell Line Variability : Use isogenic cell lines and control for passage number .

What are the challenges in determining the compound's metabolic stability?

Q. Advanced

- Liver Microsome Assays : Monitor phase I/II metabolism using LC-MS to identify major metabolites .

- CYP Inhibition : Screen for interactions with cytochrome P450 enzymes to predict drug-drug interactions .

- Analytical Limitations : Low-abundance metabolites require high-resolution MS/MS for detection .

What purification techniques ensure high purity of the final compound?

Q. Basic

- Flash Chromatography : Use silica gel with gradient elution (hexane/EtOAc to DCM/MeOH) .

- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) for crystal formation .

- Preparative HPLC : For challenging separations of stereoisomers or regioisomers .

How does the thiopyran moiety influence the compound's pharmacokinetic profile?

Q. Advanced

- Lipophilicity : The thiopyran’s sulfur atom increases logP, enhancing membrane permeability but potentially reducing solubility .

- Metabolic Stability : Thiopyran rings resist oxidative degradation compared to tetrahydrofuran analogs, as shown in microsome studies .

- Bioavailability : Rat PK studies suggest moderate oral absorption (20-40%) due to first-pass metabolism .

What computational methods validate the stereochemical configuration of the compound?

Q. Advanced

- X-ray Crystallography : Resolve absolute configuration by co-crystallizing with heavy atoms (e.g., bromine derivatives) .

- Molecular Dynamics (MD) : Simulate conformational stability in aqueous and lipid environments to predict bioactive conformers .

- VCD/ROA Spectroscopy : Compare experimental and DFT-calculated vibrational circular dichroism spectra for chiral centers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.